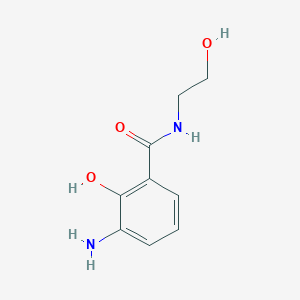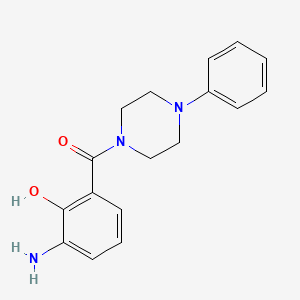
2-Chloro-4-iodo-5-(methoxymethoxy)pyridine
Übersicht
Beschreibung
“2-Chloro-4-iodo-5-(methoxymethoxy)pyridine” is a chemical compound with the molecular formula C7H7ClINO2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 299.5 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis of Pyrrolinones : Pyrrolin-2-ones, which have applications in the production of agrochemicals and medicinal compounds, can be synthesized through the rearrangement of chlorinated pyrrolidin-2-ones, utilizing methoxy groups for functionalization (Ghelfi et al., 2003). This process highlights the role of chloro and methoxy substitutions in facilitating chemical transformations.
Charge-Transfer Complexes : The study of charge-transfer complexes involving pyridine derivatives has provided insights into their equilibrium constants and thermodynamic properties, which are crucial for understanding their chemical behavior and potential applications in sensors and electronic materials (Gardner & Ragsdale, 1968).
Fluorescence and Photophysical Properties : The development of highly emissive fluorophores for solution and solid-state applications is a significant area of research. Studies on pyridine compounds, including those with methoxy and morpholino groups, have led to the discovery of materials with high fluorescence quantum yields, which are beneficial for optical materials and sensors (Hagimori et al., 2019).
Organic Synthesis and Catalysis
Halogen Exchange Reactions : The selective manipulation of halogen atoms in pyridine derivatives is crucial for the synthesis of complex organic molecules. Research into halogen shuffling in pyridines, such as through site-selective electrophilic substitutions, opens up avenues for creating novel compounds with tailored properties (Mongin et al., 1998).
Suzuki Cross-Coupling Reactions : Pyridylboronic acids, including those substituted with chloro and methoxy groups, have been synthesized and employed in Suzuki cross-coupling reactions to yield heteroarylpyridines. These reactions are fundamental in constructing biologically active compounds and materials with specific electronic properties (Parry et al., 2002).
Material Science and Coordination Chemistry
- Complex Formation and Catalysis : The complexing properties of pyridine derivatives, including those with methoxy groups, have implications for catalysis and the development of coordination compounds. Such complexes can exhibit unique electronic and structural characteristics, useful in various catalytic and material applications (Bradshaw et al., 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-iodo-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHAVSIELFPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729898 | |
| Record name | 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877133-57-8 | |
| Record name | 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


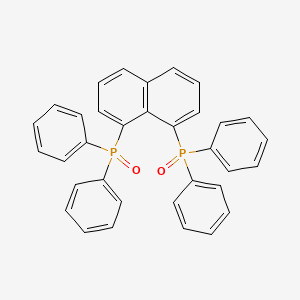

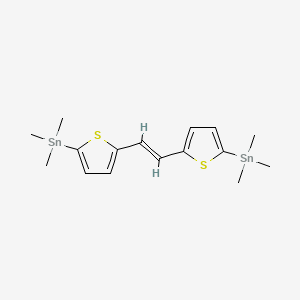

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)

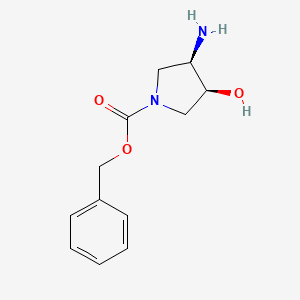
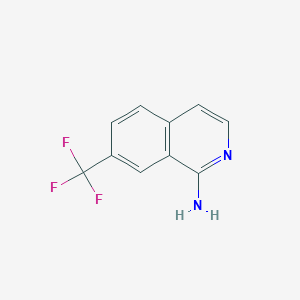
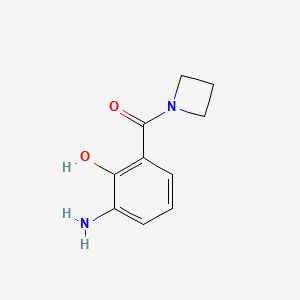
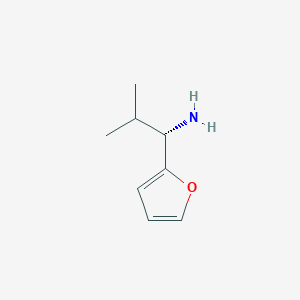
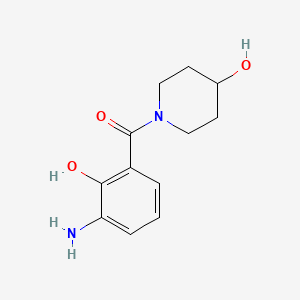
![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)
